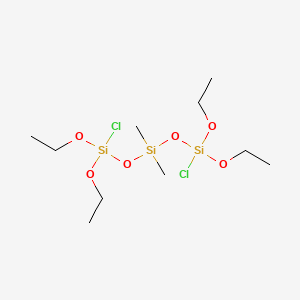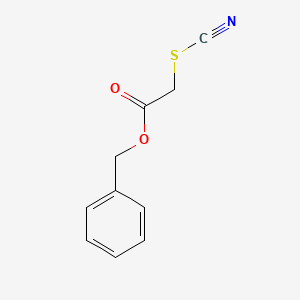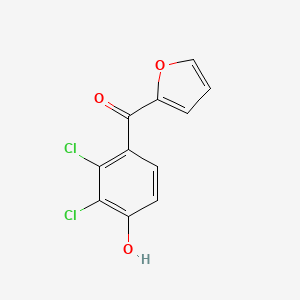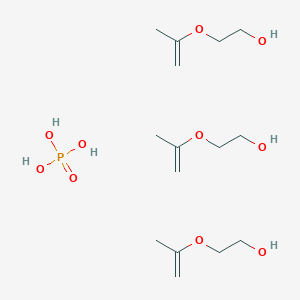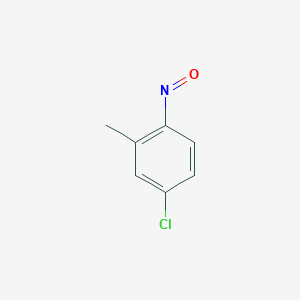![molecular formula C9H12O B14504313 Bicyclo[4.2.1]nona-2,4-dien-9-ol CAS No. 64725-61-7](/img/structure/B14504313.png)
Bicyclo[4.2.1]nona-2,4-dien-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.2.1]nona-2,4-dien-9-ol is an organic compound with the molecular formula C₉H₁₂O. It is a bicyclic alcohol that features a unique structure, making it an interesting subject for chemical research and applications. The compound is known for its stability and reactivity, which are influenced by its bicyclic framework and the presence of a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.1]nona-2,4-dien-9-ol can be synthesized through various methods. One common approach involves the [6π + 2π] cycloaddition of 2-tropylcyclohexanone to allenes and alkynes using a three-component catalytic system comprising cobalt (II) acetylacetonate, zinc, and zinc iodide . This method yields functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes in high yields (70–89%).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of catalytic systems and efficient reaction conditions ensures high yields and purity, making it feasible for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.2.1]nona-2,4-dien-9-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group and the conjugated diene system makes it reactive under different conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its saturated alcohol derivative.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents like thionyl chloride or phosphorus tribromide can replace the hydroxyl group with a halogen.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, saturated alcohols, and halogenated derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bicyclo[4.2.1]nona-2,4-dien-9-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic and polycyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studying enzyme-substrate interactions and molecular recognition processes.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of bicyclo[4.2.1]nona-2,4-dien-9-ol involves its interaction with molecular targets through hydrogen bonding and π-π interactions. The hydroxyl group can form hydrogen bonds with various biological molecules, while the conjugated diene system can participate in π-π stacking interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.1]nona-2,4,7-triene: This compound is similar in structure but contains an additional double bond, making it more reactive in certain chemical reactions.
9-Azabicyclo[4.2.1]nona-2,4,7-trienes: These compounds contain a nitrogen atom in the bicyclic framework, which imparts different chemical and biological properties.
Bicyclo[3.3.1]nonane: This compound has a different ring structure but shares some chemical properties with bicyclo[4.2.1]nona-2,4-dien-9-ol.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a hydroxyl group, which confer distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
64725-61-7 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
bicyclo[4.2.1]nona-2,4-dien-9-ol |
InChI |
InChI=1S/C9H12O/c10-9-7-3-1-2-4-8(9)6-5-7/h1-4,7-10H,5-6H2 |
Clave InChI |
LSLWFYJHUWPVQR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CC=CC1C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-Chloro-2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14504233.png)
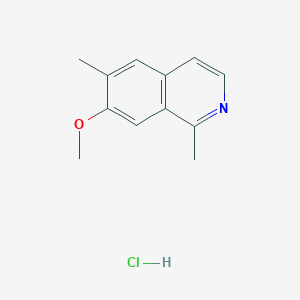
![Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14504245.png)
![6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl-](/img/structure/B14504251.png)
![5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid](/img/structure/B14504259.png)
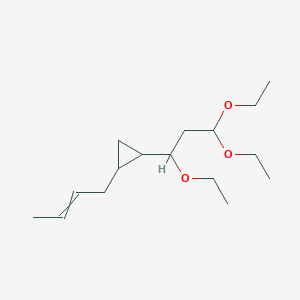
![2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14504267.png)
